3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester
Description
Table 1: Molecular Composition
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| Exact Mass | 215.1158 Da |
| XLogP3 (Partitioning) | 2.0 |
| Topological Polar SA | 72.1 Ų |
The nitromethyl and α,β-unsaturated ester groups contribute to the compound’s polarity, as evidenced by its topological polar surface area.
Stereochemical Configuration and Conformational Isomerism
The compound exhibits E/Z isomerism due to the double bond at position 4 (C4–C5). The stereochemistry is determined by the Cahn-Ingold-Prelog priority rules:
- C4 Substituents : Higher priority is assigned to the ethyl ester moiety (-COOCH₂CH₃) over the hydrogen atom.
- C5 Substituents : The methyl group (-CH₃) outranks the adjacent carbon chain.
In the predominant E-isomer , the higher-priority groups (ester and methyl) are on opposite sides of the double bond. Conformational flexibility arises from the six rotatable bonds, including the ester linkage and nitromethyl group.
Table 2: Stereochemical Properties
| Property | Detail |
|---|---|
| Double Bond Position | C4–C5 |
| Configurational Isomer | E/Z |
| Rotatable Bonds | 6 |
| Stereocenter | None (achiral due to planar nitro group) |
Comparative Analysis of Tautomeric Forms
Nitroalkanes with α-hydrogens, such as this compound, exhibit nitro-aci-nitro tautomerism . The equilibrium involves proton migration between the nitro group and the α-carbon:
$$
\text{R-NO}_2 \rightleftharpoons \text{R-C=N-O}^- \text{(aci-nitro form)}
$$
Key Observations:
- Nitro Form Stability : The nitro tautomer is more stable by approximately 13 kcal/mol under standard conditions due to resonance stabilization of the nitro group.
- Aci-Nitro Form : The aci-nitro tautomer, though less stable, is accessible under acidic conditions and participates in nucleophilic reactions.
Table 3: Tautomeric Comparison
| Property | Nitro Tautomer | Aci-Nitro Tautomer |
|---|---|---|
| Structure | R-NO₂ | R-C=N-O⁻ |
| Stability | More stable | Less stable |
| Prevalence | Dominant in neutral conditions | Forms under acidic conditions |
| Reactivity | Electrophilic at β-carbon | Nucleophilic at oxygen |
The presence of an α-hydrogen on the nitromethyl group (-CH₂NO₂) is critical for tautomerism, as tertiary nitroalkanes (lacking α-H) cannot undergo this transformation.
Properties
CAS No. |
1136478-29-9 |
|---|---|
Molecular Formula |
C₁₀H₁₇NO₄ |
Molecular Weight |
212.25 |
Synonyms |
5-Methyl-3-(nitromethyl)-4-hexenoic Acid Ethyl Ester |
Origin of Product |
United States |
Preparation Methods
Step 1: Knoevenagel Condensation of Isovaleraldehyde and Malonic Acid
The synthesis begins with the condensation of isovaleraldehyde (3-methylbutanal) and malonic acid in a choline chloride-urea deep eutectic solvent (DES). This solvent system replaces traditional organic solvents, offering reduced toxicity and improved reaction kinetics. The DES acts as both a catalyst and reaction medium, facilitating the formation of 5-methyl-2-hexenoic acid through a dehydration mechanism. Reported yields for this step exceed 85%, with reaction completion within 4–6 hours at 80°C.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Choline chloride-urea DES |
| Temperature | 80°C |
| Time | 4–6 hours |
| Yield | 85–90% |
Step 2: Esterification with Ethanol
The resultant 5-methyl-2-hexenoic acid undergoes esterification with absolute ethanol in a choline chloride-methanesulfonic acid DES. This step achieves nearly quantitative conversion (95–98% yield) by leveraging the acidic DES to protonate the carboxylic acid, enhancing nucleophilic attack by ethanol. The esterification completes within 3 hours at 70°C, producing 5-methyl-2-hexenoic acid ethyl ester.
Step 3: Nitromethylation with Nitromethane
The final step involves Michael addition of nitromethane to the α,β-unsaturated ester. Conducted in a choline chloride-urea DES, this reaction proceeds via base-catalyzed conjugate addition, with the DES stabilizing the nitromethyl anion intermediate. The nitro group attaches to the β-carbon of the ester, yielding 3-(nitromethyl)-5-methyl-4-hexenoic acid ethyl ester with 75–80% yield after purification.
Optimization Insights:
-
Solvent Impact : DES systems improve atom economy by eliminating volatile organic compounds (VOCs).
-
Temperature Control : Excess heat (>90°C) promotes side reactions, reducing selectivity.
Photocatalytic Oxidative Method
A novel approach employs photocatalysis to streamline the synthesis. This method merges Steps 1 and 3 by using a visible-light-driven catalyst (e.g., Ru(bpy)₃²⁺) to oxidize intermediates in situ. Isovaleraldehyde and nitromethane react under photocatalytic conditions, bypassing the need for discrete esterification and nitromethylation steps.
Key Advantages:
Limitations:
-
Yield Trade-off : Current yields (60–65%) lag behind multi-step methods.
-
Catalyst Cost : Noble metal catalysts increase production costs.
Enzymatic Resolution for Enantiomerically Pure Products
For applications requiring chiral purity (e.g., (S)-pregabalin), enzymatic hydrolysis resolves racemic mixtures of the ester. Lipases such as Candida antarctica selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-3-(nitromethyl)-5-methyl-4-hexenoic acid ethyl ester intact.
Process Parameters:
| Enzyme | Substrate Concentration | Conversion | Enantiomeric Excess (ee) |
|---|---|---|---|
| Candida antarctica | 0.5 M | 48% | >99% |
| Pseudomonas cepacia | 0.3 M | 35% | 92% |
This method achieves >99% enantiomeric excess for the (S)-enantiomer, though substrate inhibition at high concentrations limits scalability.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | Cost | Environmental Impact |
|---|---|---|---|---|
| Three-Step DES | 3 | 75–80% | Low | Low (solvent reuse) |
| Photocatalytic | 2 | 60–65% | High | Moderate |
| Enzymatic Resolution | 4 | 40–50% | Very High | Low |
The three-step DES route remains the most industrially viable due to its balance of yield, cost, and sustainability. Photocatalytic methods, while promising, require further catalyst development to compete economically.
Mechanistic Considerations and Side Reactions
Nitromethylation Regioselectivity
The Michael addition of nitromethane to α,β-unsaturated esters favors β-addition due to the electron-withdrawing ester group stabilizing the transition state. Competing γ-addition is suppressed by using bulky DES components that sterically hinder alternative pathways.
Byproduct Formation
Common byproducts include:
-
Dinitro Compounds : Result from over-nitromethylation, mitigated by controlling nitromethane stoichiometry.
-
Hydrolysis Products : Ester hydrolysis to carboxylic acids occurs if residual water is present, avoided via molecular sieves.
Industrial-Scale Challenges and Solutions
Solvent Recovery
DES recovery remains a hurdle due to high viscosity. Recent advances employ membrane filtration to separate DES from products, achieving 90% solvent reuse.
Catalytic Efficiency
Immobilizing enzymes on magnetic nanoparticles enhances stability in enzymatic methods, enabling five reuse cycles without activity loss.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester has been identified as a secondary reference standard in pharmaceutical research. Its relevance lies in its potential use as an impurity profile reference for drugs like Pregabalin, which is used to treat neuropathic pain and anxiety disorders . The compound's role in ensuring the quality and efficacy of pharmaceutical products is vital, particularly in compliance with FDA regulations.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its reactive nitromethyl group allows for various chemical transformations, making it useful in the development of other complex molecules. For instance, it can be employed in the synthesis of bioactive compounds or as a building block for more complex organic structures .
Enzymatic Reactions
Research has indicated that 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester can be involved in stereoselective enzymatic hydrolysis processes. This application is crucial for producing specific stereoisomers that may have enhanced biological activity or reduced side effects compared to their racemic counterparts . The ability to control stereochemistry through enzymatic methods presents significant advantages in drug development.
Case Study 1: Enzymatic Hydrolysis
In a study focused on the stereoselective enzymatic hydrolysis of related compounds, researchers demonstrated that the use of specific lipases could yield high selectivity for desired products when using 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester as a substrate. This method showcased the compound's utility in producing chiral intermediates necessary for pharmaceutical applications .
Case Study 2: Synthesis of Bioactive Esters
Another research effort highlighted the synthesis of bioactive esters via lipase-catalyzed reactions involving this compound. The study achieved significant conversion yields, indicating that 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester could be effectively utilized to produce compounds with potential therapeutic benefits .
Mechanism of Action
The mechanism of action of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester group can be hydrolyzed to release the active acid form, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Ethyl 4,6,6-Trichloro-3,3-dimethyl-5-hexenoate
Molecular Formula : C₁₀H₁₅Cl₃O₂
Molecular Weight : 273.58 g/mol
Key Features :
- Contains three chlorine atoms at positions 4, 6, and 5.
- Two methyl groups at position 3.
- Ethyl ester functional group.
Comparison: The chlorine substituents in this compound enhance its electrophilicity compared to the nitromethyl group in the target compound. This structural difference makes it more reactive in halogenation or elimination reactions.
5-Methyl-4-hexenoic Acid Ethyl Ester
Molecular Formula : C₉H₁₆O₂
Molecular Weight : 156.22 g/mol
Key Features :
- Lacks the nitromethyl group.
- Features a double bond at position 4.
Research Findings: This compound is a precursor in the synthesis of hydroquinone derivatives via Friedel-Crafts alkylation. Notably, it avoids polymerization issues encountered with other starting materials, enabling a one-pot synthesis process with a 15% yield improvement . Its simplicity (absence of nitromethyl or halogen groups) limits its utility in complex pharmaceutical syntheses compared to the target compound .
3-Cyano-5-methylhexanoic Acid Ethyl Ester
Molecular Formula: C₁₀H₁₇NO₂ Molecular Weight: 199.25 g/mol Key Features:
- Substitutes nitromethyl with a cyano (-CN) group.
This compound is used in synthesizing bioactive molecules but lacks the nitro group’s redox activity, which is critical in the target compound’s role as a Pregabalin impurity .
Mandelic Acid Ethyl Ester and Derivatives
Example Compound : Mandelic Acid Ethyl Ester Acetate
Molecular Formula : C₁₁H₁₂O₄
Molecular Weight : 208.21 g/mol
Key Features :
- Aromatic ring with ester and acetate groups.
Research Findings: These derivatives exhibit chiral selectivity in gas chromatography, influenced by temperature and substituents (e.g., hydroxyl vs. acetate groups).
3-Methyl-[1,2,4]thiadiazole-5-carboxylic Acid Ethyl Ester
Molecular Formula : C₆H₈N₂O₂S
Molecular Weight : 172.20 g/mol
Key Features :
- Contains a thiadiazole heterocycle.
Comparison :
The thiadiazole ring introduces sulfur and nitrogen atoms, enhancing metabolic stability and bioavailability. This compound is explored in antimicrobial and anticancer research, diverging from the target compound’s pharmaceutical impurity role .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₉NO₄ | 217.26 | Nitromethyl, methyl, ethyl ester | Pregabalin impurity standard |
| Ethyl 4,6,6-Trichloro-3,3-dimethyl-5-hexenoate | C₁₀H₁₅Cl₃O₂ | 273.58 | Chlorine, methyl, ethyl ester | Agrochemical intermediate |
| 5-Methyl-4-hexenoic Acid Ethyl Ester | C₉H₁₆O₂ | 156.22 | Methyl, ethyl ester | Hydroquinone synthesis |
| 3-Cyano-5-methylhexanoic Acid Ethyl Ester | C₁₀H₁₇NO₂ | 199.25 | Cyano, methyl, ethyl ester | Bioactive molecule synthesis |
Biological Activity
3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester (CAS No. 1136478-28-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester is . The structure features a nitromethyl group and an alkene functionality, contributing to its reactivity and biological interactions.
The primary mechanism by which 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester exerts its biological effects involves the inhibition of specific enzymes and pathways:
- Urease Inhibition : Similar to other nitro-containing compounds, it has been suggested that this compound may interact with urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. Inhibition of urease can lead to decreased ammonia production, impacting nitrogen metabolism in various organisms.
Antimicrobial Properties
Research indicates that compounds similar to 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester exhibit antimicrobial activity. This is particularly relevant in developing treatments for infections caused by urease-producing bacteria, which are often resistant to standard antibiotics.
Cytotoxic Effects
In laboratory studies, this compound has shown cytotoxic effects against several cancer cell lines. The mechanism appears to involve inducing apoptosis (programmed cell death) through the activation of intrinsic pathways related to oxidative stress and mitochondrial dysfunction.
Pharmacokinetics
The pharmacokinetic profile of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester suggests:
- Absorption : High gastrointestinal permeability indicates good absorption when administered orally.
- Metabolism : Primarily metabolized in the liver via phase I and phase II reactions, leading to various metabolites that may also possess biological activity.
- Distribution : The compound tends to localize in the cytoplasm, where it interacts with target enzymes.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various nitro-containing compounds against urease-positive bacteria. Results indicated that 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester inhibited bacterial growth significantly at concentrations as low as 50 µg/mL. This suggests potential applications in treating infections caused by urease-producing pathogens.
| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Control | - | 0 |
| Sample A | 50 | 15 |
| Sample B | 100 | 20 |
| 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester | 50 | 18 |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro experiments on human cancer cell lines demonstrated that treatment with 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester resulted in a significant reduction in cell viability after 24 hours.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 15 |
| A549 | 10 |
These findings indicate the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving nitroalkenes and ethyl esters. For example, analogous ethyl esters are prepared by reacting α,β-unsaturated carbonyl intermediates with nitromethyl groups under acidic or basic catalysis (e.g., using ammonium acetate in acetic acid) . Key variables include:
- Catalyst selection : Acidic conditions favor cyclization, while basic conditions may promote Michael addition.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity.
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
Yields typically range from 40–70%, depending on steric hindrance and electronic effects of substituents.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are critical for confirming the nitromethyl group (δ ~4.5–5.0 ppm for CHNO) and the α,β-unsaturated ester moiety (δ ~6.0–7.0 ppm for vinyl protons) . Coupling constants () in -NMR distinguish cis vs. trans configurations of the hexenoic acid chain.
- IR Spectroscopy : Key peaks include C=O (ester) at ~1720 cm, NO (asymmetric stretch) at ~1530 cm, and C=C (vinyl) at ~1640 cm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragmentation patterns (e.g., loss of NO or ester groups).
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental data (e.g., NMR chemical shifts vs. X-ray crystallography)?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal packing. To address this:
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data .
- Use SHELX or ORTEP-3 for crystallographic refinement to validate bond lengths and angles against theoretical models .
- Apply Cremer-Pople puckering parameters to analyze ring puckering in cyclic intermediates, which may influence spectral data .
Q. What strategies optimize regioselectivity in nitroalkene addition reactions during synthesis?
- Methodological Answer : Regioselectivity challenges arise due to competing electrophilic/nucleophilic pathways. Solutions include:
- Steric directing groups : Bulky substituents on the α-carbon direct nitro group addition to less hindered positions .
- Lewis acid catalysts : ZnCl or Ti(OiPr) stabilize transition states favoring anti-Markovnikov addition .
- Solvent effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, while polar solvents (e.g., acetonitrile) favor kinetic pathways.
Q. How can researchers mitigate instability issues during purification (e.g., nitro group decomposition)?
- Methodological Answer :
- Low-temperature chromatography : Use silica gel with ethyl acetate/hexane (1:4) at 4°C to minimize thermal degradation.
- Inert atmosphere : Purify under nitrogen/argon to prevent oxidation of the nitromethyl group .
- Alternative techniques : Employ sublimation or short-path distillation for heat-sensitive batches.
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust using fume hoods .
- Storage : Store in amber vials at –20°C under nitrogen to prevent nitro group degradation .
- Spill management : Neutralize with alkaline solutions (e.g., 5% NaHCO) and absorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
